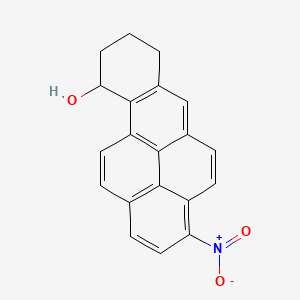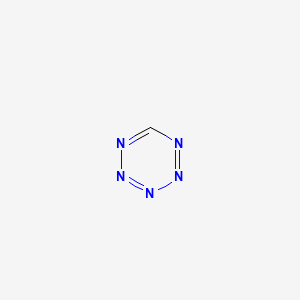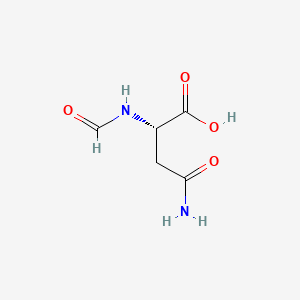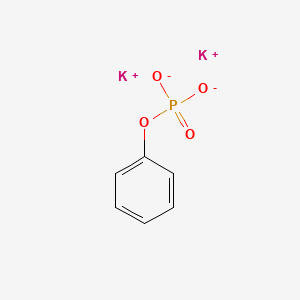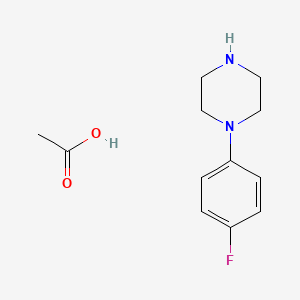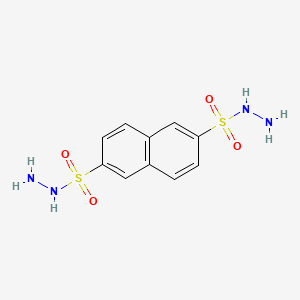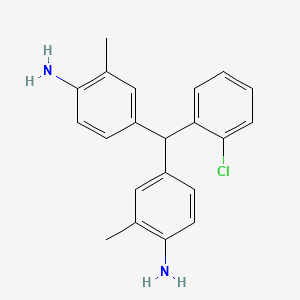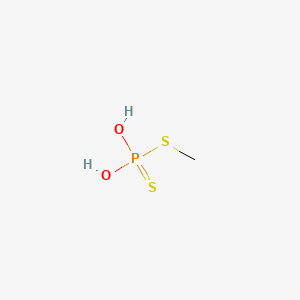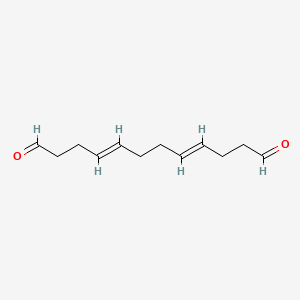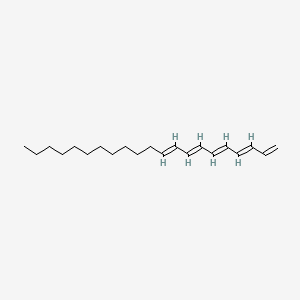
Henicosapentaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Henicosapentaene is a polyunsaturated hydrocarbon with the molecular formula C21H34 . It is characterized by the presence of five conjugated double bonds, making it a member of the polyene family. This compound is notable for its occurrence in marine algae, where it plays a role in chemical communication and defense mechanisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Henicosapentaene can be synthesized through various organic synthesis methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired polyene. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound is less common due to its specific applications and the complexity of its synthesis. extraction from natural sources, such as brown algae, is a viable method. The extraction process involves simultaneous distillation and extraction techniques to isolate the compound from the algal biomass .
Analyse Chemischer Reaktionen
Types of Reactions: Henicosapentaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by atmospheric oxygen or specific oxidizing agents, leading to the formation of epoxides or peroxides.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the double bonds, introducing different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Epoxides, peroxides.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Henicosapentaene has diverse applications in scientific research:
Chemistry: Used as a model compound to study polyene reactivity and stability.
Biology: Investigated for its role in marine ecosystems as a chemical signal and defense molecule.
Industry: Utilized in the formulation of eco-friendly pest control agents, particularly for controlling Geometrid moths
Wirkmechanismus
The mechanism by which henicosapentaene exerts its effects is primarily through its interaction with biological membranes and enzymes. The polyene structure allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. Additionally, it can interact with specific enzymes, inhibiting or modifying their activity. These interactions are crucial for its role as a chemical signal in marine organisms .
Vergleich Mit ähnlichen Verbindungen
Henicosapentaene can be compared with other polyenes such as:
Henicosahexaene: Similar structure but with six double bonds, making it more unsaturated.
Arachidonic acid: A polyunsaturated fatty acid with four double bonds, involved in inflammatory responses.
Fucoxanthin: A marine-derived polyene with antioxidant properties
Uniqueness: this compound’s unique combination of five conjugated double bonds and its occurrence in marine algae distinguish it from other polyenes. Its specific role in chemical communication and defense in marine ecosystems further highlights its uniqueness .
Eigenschaften
CAS-Nummer |
52655-31-9 |
|---|---|
Molekularformel |
C21H34 |
Molekulargewicht |
286.5 g/mol |
IUPAC-Name |
(3E,5E,7E,9E)-henicosa-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C21H34/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h3,5,7,9,11,13,15,17,19H,1,4,6,8,10,12,14,16,18,20-21H2,2H3/b7-5+,11-9+,15-13+,19-17+ |
InChI-Schlüssel |
FPXCJLDGCPZYBW-ASWIMHQSSA-N |
Isomerische SMILES |
CCCCCCCCCCC/C=C/C=C/C=C/C=C/C=C |
Kanonische SMILES |
CCCCCCCCCCCC=CC=CC=CC=CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


